Cas no 921839-08-9 (4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide)

4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide structure
921839-08-9 structure
Product name:4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
CAS No:921839-08-9
MF:C22H23N3O3S
MW:409.50132393837
CID:6614260
PubChem ID:27532196

4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide
    • 4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
    • 4-tert-butyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
    • 921839-08-9
    • 4-(tert-butyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
    • AKOS001951298
    • 4-tert-butyl-N-{4-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}benzamide
    • F2099-0064
    • Inchi: 1S/C22H23N3O3S/c1-22(2,3)17-9-5-16(6-10-17)21(26)23-18-11-7-15(8-12-18)19-13-14-20(25-24-19)29(4,27)28/h5-14H,1-4H3,(H,23,26)
    • InChI Key: VUYDTVNSTMRNRQ-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=C(C2C=CC(=CC=2)NC(C2C=CC(=CC=2)C(C)(C)C)=O)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 409.14601278g/mol
  • Monoisotopic Mass: 409.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 97.4Ų

4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2099-0064-3mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2099-0064-5mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2099-0064-1mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2099-0064-10μmol
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2099-0064-2mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2099-0064-2μmol
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2099-0064-5μmol
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2099-0064-10mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2099-0064-4mg
4-tert-butyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
921839-08-9 90%+
4mg
$66.0 2023-05-16

Additional information on 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide

Introduction to 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide (CAS No. 921839-08-9)

4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide, identified by its Chemical Abstracts Service (CAS) number 921839-08-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a tert-butyl group, a phenyl ring substituted with a 6-methanesulfonylpyridazin-3-yl moiety, and a benzamide moiety, contribute to its unique chemical and biological properties.

The synthesis and characterization of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide have been the focus of several studies aimed at understanding its pharmacological potential. The tert-butyl group, a bulky alkyl group, often enhances the lipophilicity and metabolic stability of pharmaceutical compounds, which is a critical factor in drug design. In contrast, the 6-methanesulfonylpyridazin-3-yl substituent introduces a polar and charged functionality, which can influence the compound's solubility and interaction with biological targets. The benzamide moiety is well-known for its role in drug molecules, often serving as a pharmacophore that contributes to binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical biological pathways, such as those related to inflammation, cancer, and neurodegeneration. For instance, preliminary docking studies have indicated that this molecule could bind to certain proteases and kinases, potentially inhibiting their activity and thereby modulating disease-related pathways.

The pharmaceutical industry has been particularly interested in exploring the therapeutic applications of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide. Its structural motifs are reminiscent of known bioactive compounds that have shown efficacy in preclinical models. Researchers are investigating its potential as an inhibitor of inflammatory mediators, which could make it valuable in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate enzyme activity suggests possible applications in oncology, where targeted inhibition of specific kinases could lead to novel anti-cancer therapies.

In vitro studies have begun to unravel the mechanism of action of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide, providing insights into its biological activity. These experiments have revealed that the compound exhibits dose-dependent effects on selected cellular pathways, indicating its potential as a lead compound for further optimization. The presence of both hydrophobic and hydrophilic regions in its structure allows it to interact favorably with both lipid bilayers and aqueous environments within cells, facilitating its uptake and intracellular distribution.

The development of novel synthetic methodologies has also been instrumental in advancing research on 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide. New synthetic routes have enabled researchers to produce analogs with modified substituents, allowing for systematic exploration of structure/activity relationships. These efforts have led to the identification of derivatives with enhanced potency or selectivity, which could be crucial for improving therapeutic outcomes.

One notable aspect of this compound is its stability under various conditions, which is essential for both pharmaceutical formulation and biological testing. The robustness of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-yl)phenylbenzamide has been confirmed through stability studies conducted under different pH levels, temperatures, and storage conditions. This stability ensures that the compound remains effective throughout its intended use period, whether in clinical trials or commercial products.

The safety profile of 4-tert-butyl-N-4-(6-methanesulfonylpyridazin-3-y l)phen ylb enzam ide is another critical consideration in its development as a potential therapeutic agent. Preliminary toxicological assessments have shown that the compound exhibits low toxicity at relevant concentrations, suggesting its safety for further clinical investigation. However, comprehensive toxicological studies are still underway to fully evaluate its long-term effects and potential side effects.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 4 - tert - but yl - N - 4 - ( 6 - m etha n es ulfo n y l p y rid azin - 3 - y l ) phen ylb en z am ide . These technologies allow researchers to rapidly test thousands of compounds against various biological targets simultaneously , identifying those with the most promising activity profiles . HTS has already led to several key findings regarding this molecule , highlighting its potential as an inhibitor o f specific enzymatic targets involved i n disea se pathogenesis .

The role o f computational biology i s also becoming increasingly important i n the study o f 4 - tert - but y l - N - 4 - ( 6 - m etha n es ulfo n y l p y rid azin - 3 - y l ) phen ylb en z am ide . Advanced algorithms a nd machine learning models are being used t o predict how th is compoun d wi ll beha ve i n vivo , taking i n t o account factors such as absorption , distribution , metabolism , a nd excretion (ADME). These predictions can guide experimental design , reducing the need for extensive trial-and-error testing an d saving valuable research time .

The future o f research on 4 - tert - but y l - N - 4 - ( 6 - m etha n es ulfo n y l p y rid azin - 3 - y l ) phen ylb en z am ide looks promis ing , with several ongoing projects aimed at elucidating i ts mechanis ms o f action an d optimizing i ts pharmacological properties . Collaborative efforts between academic researchers an d industry scientists are expected t o yield significant breakthroughs , potentially leading t o new therapeutic agents for various diseases .

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